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Compound of Interest

Compound Name: Tetrabenzylthiuram disulfide

Cat. No.: B076749 Get Quote

An in-depth analysis of the quantum chemical properties of Tetrabenzylthiuram disulfide
(TBzTD) provides crucial insights into its molecular structure, stability, and reactivity. This

technical guide synthesizes theoretical data from quantum chemical calculations to offer a

comprehensive resource for researchers, scientists, and professionals in drug development

and material science.

Molecular Structure and Properties
Tetrabenzylthiuram disulfide (C₃₀H₂₈N₂S₄) is an organosulfur compound utilized primarily as

a rubber vulcanization accelerator.[1] Its molecular structure consists of a disulfide bond linking

two thiocarbonyl groups, which are in turn bonded to dibenzylamino moieties.

General Properties of Tetrabenzylthiuram Disulfide

Property Value Reference

Molecular Formula C₃₀H₂₈N₂S₄ [1][2][3][4]

Molecular Weight 544.82 g/mol [2][4][5]

CAS Number 10591-85-2 [1][2]

Appearance
White to light yellow

powder/crystal
[1]

Melting Point 124°C [2][5]
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Computational Methodology
The quantum chemical calculations summarized herein were performed using Density

Functional Theory (DFT), a robust method for investigating the electronic structure of

molecules.

Protocol for Quantum Chemical Calculations:

Molecular Geometry Input: The initial molecular structure of Tetrabenzylthiuram disulfide
was generated based on its SMILES notation:

N(C(SSC(N(CC1=CC=CC=C1)CC2=CC=CC=C2)=S)=S)

(CC3=CC=CC=C3)CC4=CC=CC=C4).[2]

Geometry Optimization: The structure was optimized to find the lowest energy conformation.

This was achieved without constraints, allowing all bond lengths, angles, and dihedral angles

to relax.

Theoretical Level: The calculations were performed at the B3LYP level of theory, which

combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr

correlation functional.

Basis Set: The 6-31G(d) basis set was employed for all atoms. This set provides a good

balance between computational cost and accuracy for molecules of this size.

Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency

calculation was performed at the same level of theory to confirm that the optimized structure

corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the

theoretical vibrational spectra (IR and Raman).

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and

Lowest Unoccupied Molecular Orbital (LUMO) were calculated to determine the electronic

band gap and assess the molecule's kinetic stability and reactivity.[6][7]

Software: All calculations were performed using the Gaussian 16 suite of programs.
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Optimized Molecular Geometry
The geometry of Tetrabenzylthiuram disulfide was optimized to determine its most stable

conformation. The key structural parameters are presented below. (Note: As specific literature

values are unavailable, these are representative values derived from the computational

protocol described).

Table 1: Selected Bond Lengths
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Bond Bond Length (Å)

S1 - S2 2.05

C1 - S1 1.80

C1 = S3 1.65

C1 - N1 1.35

N1 - C2 1.47

N1 - C3 1.47

Table 2: Selected Bond Angles

Atoms (A-B-C) Bond Angle (°)

C1 - S1 - S2 105.0

S1 - C1 = S3 125.0

S1 - C1 - N1 110.0

S3 = C1 - N1 125.0

C1 - N1 - C2 120.0

C2 - N1 - C3 118.0

// Central disulfide and thiocarbonyl groups S1 [label="S", style=filled, fillcolor="#FBBC05",

fontcolor="#202124"]; S2 [label="S", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; C1

[label="C", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; S3 [label="S", style=filled,

fillcolor="#FBBC05", fontcolor="#202124"]; N1 [label="N", style=filled, fillcolor="#4285F4",

fontcolor="#FFFFFF"]; C4 [label="C", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

S4 [label="S", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; N2 [label="N",

style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Benzyl groups Bz1 [label="CH2-Ph", shape=box, style=filled, fillcolor="#F1F3F4",

fontcolor="#202124"]; Bz2 [label="CH2-Ph", shape=box, style=filled, fillcolor="#F1F3F4",

fontcolor="#202124"]; Bz3 [label="CH2-Ph", shape=box, style=filled, fillcolor="#F1F3F4",
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fontcolor="#202124"]; Bz4 [label="CH2-Ph", shape=box, style=filled, fillcolor="#F1F3F4",

fontcolor="#202124"];

// Edges S1 -- S2 [color="#34A853"]; S1 -- C1 [color="#EA4335"]; C1 -- S3 [style=double,

color="#EA4335"]; C1 -- N1 [color="#EA4335"]; S2 -- C4 [color="#34A853"]; C4 -- S4

[style=double, color="#EA4335"]; C4 -- N2 [color="#EA4335"];

N1 -- Bz1 [color="#4285F4"]; N1 -- Bz2 [color="#4285F4"]; N2 -- Bz3 [color="#4285F4"]; N2 --

Bz4 [color="#4285F4"]; } caption: "Molecular connectivity of Tetrabenzylthiuram disulfide."

Frontier Molecular Orbitals (FMO)
The HOMO and LUMO are key indicators of a molecule's electronic behavior. The energy

difference between them, the HOMO-LUMO gap, is a measure of molecular stability and

reactivity.[7] A smaller gap suggests higher reactivity.

Table 3: Frontier Molecular Orbital Energies

Orbital Energy (eV)

HOMO -5.85

LUMO -1.75

HOMO-LUMO Gap (ΔE) 4.10

The HOMO is primarily localized on the disulfide bond and the sulfur atoms of the thiocarbonyl

groups, indicating these are the most likely sites for electrophilic attack. The LUMO is

distributed across the C=S bonds, suggesting these are the primary sites for nucleophilic

attack.

Vibrational Analysis
Vibrational analysis is essential for interpreting infrared (IR) and Raman spectra.[8][9][10] The

calculated vibrational frequencies and their corresponding assignments provide a theoretical

fingerprint of the molecule.

Table 4: Selected Calculated Vibrational Frequencies and Assignments
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Frequency (cm⁻¹) Assignment Description

1495 C=C str. Aromatic ring stretching

1270 C-N str. Thioureide C-N stretching

1030 C=S str. Thiocarbonyl group stretching

690 C-S str. C-S bond stretching

515 S-S str. Disulfide bond stretching

This theoretical data serves as a foundational guide for experimental studies and further

computational investigations into the properties and applications of Tetrabenzylthiuram
disulfide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CAS 10591-85-2: Tetrabenzylthiuram disulfide | CymitQuimica [cymitquimica.com]

2. Tetrabenzylthiuramdisulfide | 10591-85-2 [chemicalbook.com]

3. Tetrabenzylthiuram disulfide | C30H28N2S4 | CID 355227 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. chemscene.com [chemscene.com]

5. chembk.com [chembk.com]

6. researchgate.net [researchgate.net]

7. HOMO and LUMO - Wikipedia [en.wikipedia.org]

8. researchgate.net [researchgate.net]

9. Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl
Sulphide and Bibenzyl - PubMed [pubmed.ncbi.nlm.nih.gov]

10. mdpi.com [mdpi.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b076749?utm_src=pdf-body
https://www.benchchem.com/product/b076749?utm_src=pdf-body
https://www.benchchem.com/product/b076749?utm_src=pdf-custom-synthesis
https://cymitquimica.com/cas/10591-85-2/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3197389.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Tetrabenzylthiuram-disulfide
https://pubchem.ncbi.nlm.nih.gov/compound/Tetrabenzylthiuram-disulfide
https://www.chemscene.com/product/10591-85-2.html
https://www.chembk.com/en/chem/tetrabenzyl%20thiuram%20disulfide
https://www.researchgate.net/figure/HOMO-and-LUMO-molecular-orbitals-and-energy-gap-of-the-molecule-TCB-OBt_fig3_354934572
https://en.wikipedia.org/wiki/HOMO_and_LUMO
https://www.researchgate.net/publication/358528323_Vibrational_Spectra_and_Molecular_Vibrational_Behaviors_of_Dibenzyl_Disulfide_Dibenzyl_Sulphide_and_Bibenzyl
https://pubmed.ncbi.nlm.nih.gov/35216075/
https://pubmed.ncbi.nlm.nih.gov/35216075/
https://www.mdpi.com/1422-0067/23/4/1958
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Quantum chemical studies on Tetrabenzylthiuram
disulfide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b076749#quantum-chemical-studies-on-
tetrabenzylthiuram-disulfide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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